



Application Notes and Protocols for (S)-Dexfadrostat in Primary Aldosteronism Research

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Compound of Interest		
Compound Name:	(S)-Dexfadrostat	
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These application notes provide a comprehensive overview of **(S)-Dexfadrostat** (also known as dexfadrostat phosphate), a novel and selective inhibitor of aldosterone synthase (CYP11B2), for the treatment of primary aldosteronism. This document includes a summary of its mechanism of action, clinical efficacy from Phase 2 trials, and detailed protocols for preclinical and clinical evaluation.

Introduction to (S)-Dexfadrostat

(S)-Dexfadrostat is a potent, orally active small molecule that selectively inhibits aldosterone synthase, the key enzyme responsible for the synthesis of aldosterone in the adrenal glands.[1] By targeting the final steps of aldosterone biosynthesis, **(S)-Dexfadrostat** directly addresses the root cause of primary aldosteronism, a condition characterized by excessive and autonomous aldosterone production, which leads to hypertension, hypokalemia, and an increased risk of cardiovascular events.[1][2]

Mechanism of Action

(S)-Dexfadrostat is the dextro-rotatory stereoisomer of fadrozole and exhibits high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[2] This selectivity minimizes the risk of off-target effects on the hypothalamic-

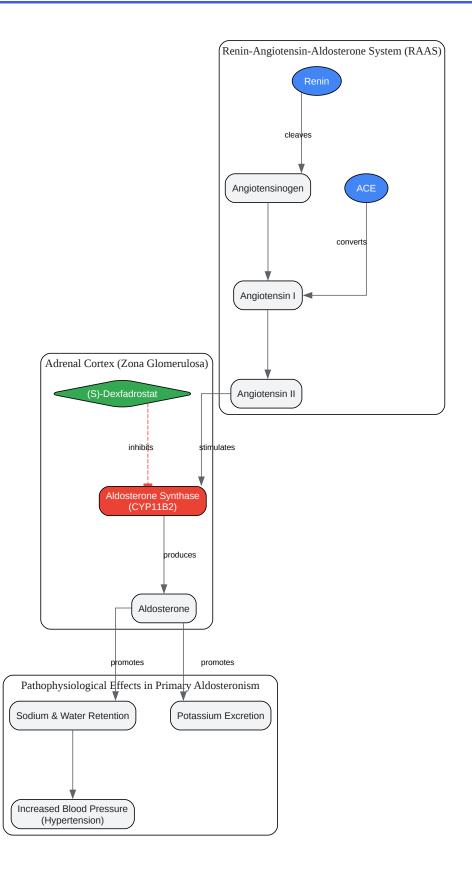






pituitary-adrenal axis.[3] The inhibition of CYP11B2 leads to a dose-dependent reduction in plasma and urinary aldosterone levels, an increase in plasma renin activity, and a subsequent decrease in the aldosterone-to-renin ratio (ARR), a key diagnostic marker for primary aldosteronism.[3][4]

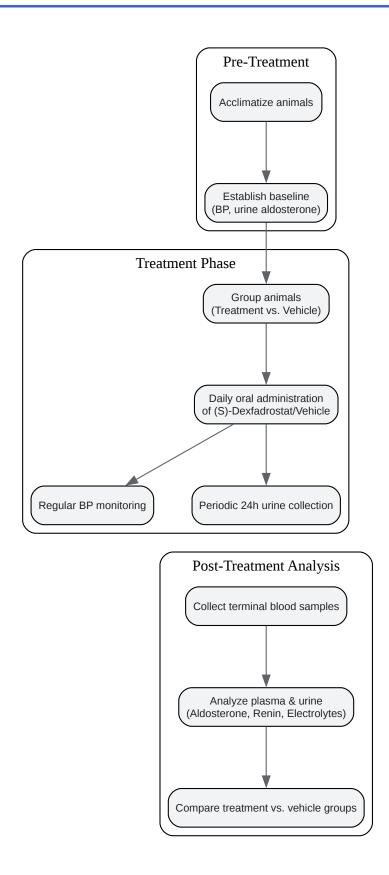












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References

- 1. researchgate.net [researchgate.net]
- 2. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP11B2 inhibitor dexfadrostat phosphate suppresses the aldosterone-to-renin ratio, an indicator of sodium retention, in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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